Cas no 954-16-5 (2,4,6-Trimethylbenzophenone)

2,4,6-Trimethylbenzophenone structure
2,4,6-Trimethylbenzophenone structure
Produktname:2,4,6-Trimethylbenzophenone
CAS-Nr.:954-16-5
MF:C16H16O
MW:224.297644615173
MDL:MFCD02685558
CID:40404

2,4,6-Trimethylbenzophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Mesityl(phenyl)methanone
    • 2-Benzoylmesitylene
    • Mesityl phenyl ketone
    • Methanone, phenyl(2,4,6-trimethylphenyl)-
    • 2,4,6-Trimethylbenzophenone
    • phenyl-(2,4,6-trimethylphenyl)methanone
    • 2,4,6-trimethyl-benzophenone
    • Benzophenone,2,4,6-trimethyl
    • Benzoylmesitylene
    • Ketone,mesityl phenyl
    • Mesitylene,2-benzoyl
    • Mesitylphenylketon
    • phenyl mesityl ketone
    • Ketone, mesityl phenyl
    • Benzophenone, 2,4,6-trimethyl-
    • Mesitylene, 2-benzoyl-
    • MLS002639152
    • HPAFOABSQZMTHE-UHFFFAOYSA-N
    • Q63408707
    • Benzoylmesitylen
    • 2,6-Trimethylbenzophenone
    • Mesityl(phenyl)methanone #
    • Benzophenone,4,6-trimethyl-
    • Benzophenone, 2,4,6-trimethyl- (6CI, 7CI, 8CI)
    • Phenyl(2,4,6-trimethylphenyl)methanone (ACI)
    • NSC 26923
    • Phenyl 2,4,6-trimethylphenyl ketone
    • MDL: MFCD02685558
    • Inchi: 1S/C16H16O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3
    • InChI-Schlüssel: HPAFOABSQZMTHE-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C)=CC(C)=CC=1C)C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 224.12000
  • Monoisotopenmasse: 224.12
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 253
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 15
  • Topologische Polaroberfläche: 17.1
  • XLogP3: 4.4

Experimentelle Eigenschaften

  • Farbe/Form: Transparent bis gelb halbfest
  • Dichte: 1.036
  • Schmelzpunkt: 35 - 36 C
  • Siedepunkt: 315℃ at 760 mmHg
  • Flammpunkt: 131.2 °C
  • Brechungsindex: 1.565
  • PSA: 17.07000
  • LogP: 3.84280

2,4,6-Trimethylbenzophenone Sicherheitsinformationen

  • Code der Gefahrenkategorie: 22-36-50/53
  • Sicherheitshinweise: 26-60-61
  • Identifizierung gefährlicher Stoffe: Xn N
  • Risikophrasen:R22; R36; R50/53

2,4,6-Trimethylbenzophenone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
T219405-1g
2,4,6-Trimethylbenzophenone
954-16-5
1g
$ 87.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M59170-10g
Mesityl(phenyl)methanone
954-16-5
10g
¥76.0 2021-09-04
Fluorochem
228744-25g
Mesityl(phenyl)methanone
954-16-5 95%
25g
£16.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BG286-100g
2,4,6-Trimethylbenzophenone
954-16-5 98%
100g
618CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M196053-500g
2,4,6-Trimethylbenzophenone
954-16-5 98%
500g
¥864.90 2023-09-01
TRC
T219405-5g
2,4,6-Trimethylbenzophenone
954-16-5
5g
$ 146.00 2023-09-06
Chemenu
CM157304-500g
2,4,6-Trimethylbenzophenone
954-16-5 95+%
500g
$211 2021-06-17
Fluorochem
228744-100g
Mesityl(phenyl)methanone
954-16-5 95%
100g
£49.00 2022-02-28
eNovation Chemicals LLC
D518021-25g
Mesityl(phenyl)Methanone
954-16-5 97%
25g
$370 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M196053-25g
2,4,6-Trimethylbenzophenone
954-16-5 98%
25g
¥85.90 2023-09-01

2,4,6-Trimethylbenzophenone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Iron oxide (Fe2O3) ;  3 h, 110 °C
Referenz
An efficient Fe2O3/HY catalyst for Friedel-Crafts acylation of m-xylene with benzoyl chloride
Mu, Manman; Chen, Ligong; Liu, Yunlong; Fang, Wangwang; Li, Yang, RSC Advances, 2014, 4(70), 36951-36958

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Potassium chloride (PIZP-catalyst) ,  Phosphoric acid (PIZP-catalyst) ,  Zirconium oxychloride (PIZP-catalyst) ,  Iron chloride (FeCl3) (PIZP-catalyst) ;  2.5 h, 110 °C
Referenz
A novel sol-gel synthesized catalyst for Friedel-Crafts benzoylation reaction under solvent-free conditions
Gawande, M. B.; Deshpande, S. S.; Sonavane, S. U.; Jayaram, R. V., Journal of Molecular Catalysis A: Chemical, 2005, 241(1-2), 151-155

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Benzotrichloride Catalysts: Iron oxide (Fe2O3), hydrate (1:2) ;  8 h, 0.18 MPa, 125 °C
Referenz
Preparation of benzophenone derivatives
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Phosphorus trichloride ;  36 h, 160 °C
Referenz
Iodine Promoted Conversion of Esters to Nitriles and Ketones under Metal-Free Conditions
Xiao, Jing ; Guo, Fengzhe; Li, Yinfeng; Li, Fangshao; Li, Qiang ; et al, Journal of Organic Chemistry, 2021, 86(2), 2028-2035

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: 1,4-Dioxane ;  rt; 15 h, 120 °C
Referenz
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation
Liu, Chengwei ; Lalancette, Roger ; Szostak, Roman; Szostak, Michal, Organic Letters, 2019, 21(19), 7976-7981

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Bismuth triflate Solvents: 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ;  30 min, 140 °C
Referenz
Improvement of the Friedel-Crafts benzoylation by using bismuth trifluoromethanesulfonate in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ionic liquid under microwave irradiation
HoangTran, Phuong; BichLe Do, Ngoc; NgocLe, Thach, Tetrahedron Letters, 2014, 55(1), 205-208

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Electrophilic aromatic substitution. 25. Carboxylic trifluoromethanesulfonic anhydrides as highly effective acylation agents. Perfluoroalkanesulfonic acid catalyzed acylation of arenes
Effenberger, Franz; Sohn, Erich; Epple, Gerhard, Chemische Berichte, 1983, 116(3), 1195-208

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Tetrakis[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[(1,1,2,2,3,3,4,4,5… Solvents: Chlorobenzene ;  3 h, 110 °C; 1 h, 100 °C
Referenz
Hf[N(SO2C8F17)2]4-catalyzed Friedel-Crafts acylation in a fluorous biphase system
Hao, Xiuhua; Yoshida, Akihiro; Nishikido, Joji, Tetrahedron Letters, 2005, 46(15), 2697-2700

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: 2623973-37-3 Solvents: Benzene-d6 ;  rt → 75 °C; 12 h, 75 °C
Referenz
Phosphine-Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium
Boudjelel, Maxime; Sadek, Omar ; Mallet-Ladeira, Sonia; Garcia-Rodeja, Yago; Sosa Carrizo, E. Daiann ; et al, ACS Catalysis, 2021, 11(7), 3822-3829

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  5 min, -15 °C; 3 h, -15 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
6-methyl-2,4-pyrimidyl diesters. A highly efficient acylating agent for the synthesis of unsymmetrical ketones
Lee, Jae In, Bulletin of the Korean Chemical Society, 2010, 31(3), 749-752

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid ,  Uranyl chloride Solvents: Water
Referenz
Acylation of aromatic compounds
, France, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Catalysts: Bismuth triflate ;  0 °C; 12 h, 30 °C
Referenz
The Friedel-Crafts acylation of aromatic compounds with carboxylic acids by the combined use of perfluoroalkanoic anhydride and bismuth or scandium triflate
Matsushita, Yoh-Ichi; Sugamoto, Kazuhiro; Matsui, Takanao, Tetrahedron Letters, 2004, 45(24), 4723-4727

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Copper iron oxide (CuFe2O4) ;  18 h, 35 - 38 °C
Referenz
Catalytic Friedel-Crafts acylation: magnetic nanopowder CuFe2O4 as an efficient and magnetically separable catalyst
Parella, Ramarao; Naveen; Kumar, Amit; Babu, Srinivasarao Arulananda, Tetrahedron Letters, 2013, 54(13), 1738-1742

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  2-Pyridyl triflate Solvents: Trifluoroacetic acid
Referenz
2-(Trifluoromethylsulfonyloxy)pyridine as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons
Keumi, Takashi; Yoshimura, Kiichiro; Shimada, Masakazu; Kitajima, Hidehiko, Bulletin of the Chemical Society of Japan, 1988, 61(2), 455-9

2,4,6-Trimethylbenzophenone Raw materials

2,4,6-Trimethylbenzophenone Preparation Products

2,4,6-Trimethylbenzophenone Lieferanten

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:954-16-5)
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Menge:25KG,200KG,1000KG
Reinheit:99%
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